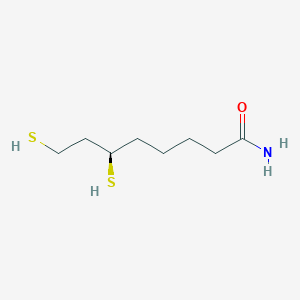

6,8-Dimercapto-octanoic acid amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de l'AMIDE D'ACIDE 6,8-DIMERCAPTO-OCTANOÏQUE implique plusieurs étapes. Une méthode comprend la conversion de l'éthyl 6-céto-octénoate en acide 6,8-dimercapto-octanoïque, ce qui nécessite des températures élevées (150-160 °C) et une pression élevée (100 atm) . Une autre méthode implique la réduction de l'acide 8-chloro-6-cétooctanoïque instable à l'aide de borohydrure de sodium . Les méthodes de production industrielle impliquent souvent la réaction de l'éthyl 6,8-dichlorooctanoate avec du disulfure de sodium .

Analyse Des Réactions Chimiques

L'AMIDE D'ACIDE 6,8-DIMERCAPTO-OCTANOÏQUE subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent le borohydrure de sodium pour la réduction et les acides hydrohalogénés pour la substitution . Les principaux produits formés à partir de ces réactions comprennent l'acide 6,8-dimercapto-octanoïque et ses dérivés .

Applications de recherche scientifique

Ce composé présente plusieurs applications de recherche scientifique. En chimie, il est utilisé dans la préparation de nucléosides d'ester d'uridine pharmacologiquement actifs . En biologie et en médecine, il joue un rôle crucial dans le système métabolique des organismes vivants, en particulier dans le complexe de la pyruvate déshydrogénase . Il est également utilisé dans des applications industrielles pour la production de divers amides gras .

Mécanisme d'action

Le mécanisme d'action de l'AMIDE D'ACIDE 6,8-DIMERCAPTO-OCTANOÏQUE implique son rôle dans le complexe de la pyruvate déshydrogénase, qui catalyse la conversion du pyruvate en acétyl-CoA et CO2 . Ce processus implique plusieurs composants enzymatiques, notamment la pyruvate déshydrogénase (E1) et la dihydrolipoyllysine-résidu acétyltransférase .

Applications De Recherche Scientifique

This compound has several scientific research applications. In chemistry, it is used in the preparation of pharmaceutically active uridine ester nucleosides . In biology and medicine, it plays a crucial role in the metabolic system of living organisms, particularly in the pyruvate dehydrogenase complex . It is also used in industrial applications for the production of various fatty amides .

Mécanisme D'action

The mechanism of action of 6,8-DIMERCAPTO-OCTANOIC ACID AMIDE involves its role in the pyruvate dehydrogenase complex, which catalyzes the conversion of pyruvate to acetyl-CoA and CO2 . This process involves multiple enzymatic components, including pyruvate dehydrogenase (E1) and dihydrolipoyllysine-residue acetyltransferase .

Comparaison Avec Des Composés Similaires

L'AMIDE D'ACIDE 6,8-DIMERCAPTO-OCTANOÏQUE est similaire à d'autres amides gras, tels que l'amide d'acide thioctique et la dihydrolipoamide . il est unique en raison de sa structure spécifique et de son rôle dans le système métabolique . D'autres composés similaires comprennent les amides d'acide carboxylique primaires, les alkylthiols et les composés organonitrogénés .

Activité Biologique

6,8-Dimercapto-octanoic acid amide (DMOAA) is an organic compound notable for its unique structure characterized by two thiol groups (-SH) at the 6 and 8 positions of the octanoic acid chain. This positioning is crucial for its biological activity, particularly in redox reactions and interactions with various biological molecules. The compound is structurally similar to lipoic acid, a vital cofactor in numerous enzymatic processes, which underlies its potential therapeutic applications.

- Molecular Formula : C₈H₁₅N₁O₂S₂

- Molecular Weight : Approximately 207.36 g/mol

- Structural Features : The presence of thiol groups enhances its reactivity and ability to form disulfide bonds, which are significant in biochemical pathways.

Antioxidant Properties

DMOAA exhibits significant antioxidant activity, similar to that of thioctic acid (alpha-lipoic acid). Its thiol groups allow it to neutralize free radicals, potentially mitigating oxidative stress associated with various diseases. This property suggests its utility in treating conditions related to oxidative damage, such as neurodegenerative disorders.

Enzyme Modulation

Research indicates that DMOAA can influence enzyme activity and protein function due to its interaction with thiol groups. It has been shown to modulate enzymes involved in energy metabolism and antioxidant defense systems . This modulation is particularly relevant in metabolic pathways where redox states are critical.

Apoptosis Induction

Recent studies have explored the potential of DMOAA as an apoptosis inducer in transformed and cancer cells. It has been reported that derivatives of DMOAA can selectively induce apoptosis in cancer cells, suggesting a promising avenue for anti-tumor therapies . The mechanism appears to involve the disruption of cellular redox balance and subsequent activation of apoptotic pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Lipoic Acid | Contains a five-membered ring structure | Known for dual role as a coenzyme and antioxidant |

| Dihydrolipoamide | Similar thiol groups | Intermediate form of lipoic acid; involved in metabolism |

| Octanoic Acid | Saturated fatty acid | Serves as a fatty acid source but lacks thiol groups |

| Thioctic Acid | Contains sulfur and carboxylic groups | Exhibits potent antioxidant properties |

The specific positioning of the thiol groups in DMOAA may confer distinct biochemical properties compared to other compounds, enhancing its potential for specific interactions within biological systems .

Case Studies

- Neuroprotective Effects : A study on medium-chain fatty acids including octanoic acid (C8) highlighted the protective effects against oxidative stress in neuronal cells. DMOAA's structural similarity suggests it may have comparable neuroprotective effects through enhanced mitochondrial function and energy metabolism .

- Cancer Therapy : Research has indicated that DMOAA derivatives can induce apoptosis selectively in cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

- Metabolic Coupling : Investigations into the metabolism of C8 and C10 fatty acids revealed their role in astrocyte metabolism, which may be applicable to understanding DMOAA's effects on brain metabolism and neuroprotection .

Propriétés

Formule moléculaire |

C8H17NOS2 |

|---|---|

Poids moléculaire |

207.4 g/mol |

Nom IUPAC |

(6R)-6,8-bis(sulfanyl)octanamide |

InChI |

InChI=1S/C8H17NOS2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H2,9,10)/t7-/m1/s1 |

Clé InChI |

VLYUGYAKYZETRF-SSDOTTSWSA-N |

SMILES |

C(CCC(=O)N)CC(CCS)S |

SMILES isomérique |

C(CCC(=O)N)C[C@H](CCS)S |

SMILES canonique |

C(CCC(=O)N)CC(CCS)S |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.